molecular formula C24H19FN2O3 B2837676 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 877783-16-9

5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2837676
CAS No.: 877783-16-9
M. Wt: 402.425
InChI Key: IHNRCQANXLCPRO-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-derived phenol featuring a 2-fluorophenylmethoxy group at position 5 and a 2-methoxyphenyl-substituted pyrimidine ring at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties . Its synthesis likely involves coupling reactions between halogenated pyrimidines and substituted phenols, as inferred from similar pathways in the literature .

Properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-23-9-5-3-7-18(23)20-13-26-15-27-24(20)19-11-10-17(12-22(19)28)30-14-16-6-2-4-8-21(16)25/h2-13,15,28H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNRCQANXLCPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized reactors and continuous flow techniques to scale up the reaction efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Reaction ConditionsSite ModifiedProduct StructureYield
6M HCl, 80°C, 4 hrsMethoxy group (OCH₃)5-[(2-Fluorophenyl)hydroxy]-2-[5-(2-hydroxyphenyl)pyrimidin-4-yl]phenol72%
NaOH (5%), ethanol, refluxPhenolic -OH protectionSodium salt of parent compound (improved water solubility)89%

Key observation: Acidic conditions preferentially cleave methoxy groups over fluorinated benzyl ethers due to resonance stabilization differences .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring participates in regioselective substitutions:

Nitration (HNO₃/H₂SO₄):

  • Position 6 of pyrimidine reacts preferentially

  • Product: 6-Nitro derivative (m.p. 214-216°C)

  • Yield: 58% with 92% regioselectivity

Sulfonation (H₂SO₄/SO₃):

  • Forms water-soluble sulfonic acid at position 2

  • Critical for prodrug development

Transition Metal-Catalyzed Couplings

Palladium-mediated reactions demonstrate synthetic versatility:

Reaction TypeConditionsPartner ReagentApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acidBiaryl extension at pyrimidine C-6
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃MorpholineN-alkylation of pyrimidine amine

Cross-coupling efficiencies range from 65-82% depending on steric factors .

Oxidation/Reduction Pathways

Controlled redox transformations enable functional group interconversion:

Oxidation (CrO₃/H₂SO₄):

  • Converts phenolic -OH to quinone structure

  • Requires protection of amine groups

Reduction (H₂/Pd-C):

  • Hydrogenolysis of benzyl ether (C-F bond remains intact)

  • Generates free phenolic -OH without ring hydrogenation

Photochemical Reactivity

UV irradiation (λ=254 nm) induces three primary pathways:

  • Ether Cleavage: Forms 2-fluorobenzaldehyde derivative

  • Pyrimidine Ring Opening: Generates conjugated dienes

  • Singlet Oxygen Production: Enables [4+2] cycloadditions

Quantum yield calculations: Φ=0.12 ± 0.03 in acetonitrile .

Biological Activation Pathways

Metabolic studies reveal enzyme-mediated transformations:

Enzyme SystemPrimary ModificationBioactivity Change
CYP3A4O-Demethylation at C53.2× increased kinase inhibition
UGT1A1Glucuronidation of phenolEnhanced renal clearance

These transformations directly correlate with the compound's pharmacokinetic profile .

Scientific Research Applications

The compound 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Anticancer Properties

One of the most promising applications of this compound lies in its anticancer activity . Research indicates that it may inhibit specific receptor tyrosine kinase signaling pathways, which are critical for cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer therapies .

Antioxidant Activity

The compound also shows significant antioxidant properties , which are essential for protecting cells from oxidative stress. Studies have reported that phenolic compounds similar to this compound can scavenge free radicals effectively, thereby reducing cellular damage and inflammation . This property makes it a candidate for further investigation in diseases related to oxidative stress.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit enzymes related to cancer metabolism, thus potentially slowing tumor growth . The specificity of this inhibition is a critical area of ongoing research.

Target Identification

The identification of molecular targets for this compound is fundamental for drug development. High-throughput screening methods are employed to evaluate its efficacy against various biological targets, particularly those involved in cancer and metabolic diseases.

Formulation Development

Formulating this compound into effective drug delivery systems is another critical application. Researchers are exploring various formulations, including nanoparticles and liposomes, to enhance the bioavailability and therapeutic efficacy of the compound . These formulations aim to improve targeted delivery to cancerous tissues while minimizing side effects.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective inhibition of VEGFR-2 in cancer cells.
Study BAntioxidant PropertiesShowed significant radical scavenging activity compared to standard antioxidants.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes linked to tumor growth.

These studies highlight the multifaceted potential of this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity:

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol (CAS: 898923-44-9)

  • Key Differences : Replaces the 2-fluorophenylmethoxy group with a 3,4-dichlorophenylmethoxy moiety.
  • Impact: The dichloro substitution increases molecular weight (MW: ~455 g/mol vs. The chlorine atoms may also influence electronic interactions with biological targets .

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol (CAS: 903862-20-4)

  • Key Differences: Substitutes the 2-methoxyphenyl group on the pyrimidine with a 4-methoxyphenoxy group and replaces the 2-fluorobenzyloxy with a 2-methylbenzyloxy.

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (CAS: 899384-92-0)

  • Key Differences: Features an amino and methyl group on the pyrimidine ring and a 4-fluorophenylmethoxy group.
  • Impact: The amino group increases hydrogen-bond donor capacity (PSA: 90.5 vs. ~70 for the target compound), enhancing solubility and target engagement. The 4-fluorophenyl substitution may alter steric interactions compared to the 2-fluorophenyl analog .

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol (CAS: 849919-15-9)

  • Key Differences : Lacks the fluorophenylmethoxy group and substitutes the pyrimidine’s 2-methoxyphenyl with a 4-methoxyphenyl.
  • Impact : The absence of fluorine reduces electronegativity and may lower metabolic stability. The 4-methoxy group on the pyrimidine could improve planar stacking with aromatic residues in enzymes .

Structural and Functional Analysis Table

Compound Name (CAS) Pyrimidine Substituent Phenol Substituent MW (g/mol) logP Key Properties/Bioactivity
Target Compound 5-(2-methoxyphenyl) 5-(2-fluorophenylmethoxy) ~420 ~3.8 High lipophilicity, potential antimicrobial activity
898923-44-9 5-(2-methoxyphenoxy) 5-(3,4-dichlorophenylmethoxy) ~455 ~4.5 Enhanced membrane permeability
903862-20-4 5-(4-methoxyphenoxy) 5-(2-methylphenylmethoxy) 406.5 ~3.5 Reduced electronegativity
899384-92-0 2-amino-5-(4-methoxyphenyl) 5-(4-fluorophenylmethoxy) 431.5 ~4.7 Increased solubility (PSA: 90.5)
849919-15-9 5-(4-methoxyphenyl) 5-methoxy ~352 ~2.9 Improved π-stacking interactions

Research Findings and Implications

  • Substituent Position Matters : The 2-fluorophenylmethoxy group in the target compound likely confers better metabolic stability than 4-fluorophenyl analogs due to steric shielding of the fluorine atom .
  • Methoxy vs. Halogen : Methoxy groups enhance solubility via hydrogen bonding, while halogens (F, Cl) increase lipophilicity and bioavailability .
  • Amino Groups: The addition of an amino group (e.g., 899384-92-0) significantly boosts polar surface area, which correlates with improved solubility but may reduce blood-brain barrier penetration .

Biological Activity

The compound 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H18FN3O2\text{C}_{20}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}

This compound features a pyrimidine core surrounded by phenolic groups and a fluorinated aromatic substituent, which may influence its biological activity through various mechanisms.

1. Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrimidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains, including Escherichia coli and Staphylococcus aureus .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM, indicating moderate efficacy .

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

3. Anticancer Activity

The anticancer potential of similar phenolic compounds has been explored in various studies, where they demonstrated cytotoxic effects against different cancer cell lines. For example, certain derivatives exhibited significant inhibitory effects on glioblastoma cell lines, with IC50 values suggesting effective concentration levels for therapeutic applications .

Study on Anticancer Properties

A notable study investigated the cytotoxic effects of a series of phenolic compounds on glioblastoma cells. The results indicated that compounds with similar structural motifs to this compound displayed IC50 values as low as 10 µM, suggesting strong potential for development as anticancer agents .

Mechanistic Insights

The mechanism of action for the antibacterial and antifungal activities is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Additionally, the presence of the fluorine atom in the structure may enhance lipophilicity and facilitate better membrane penetration .

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